molecular formula C23H31N3O4 B11509850 N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide

N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide

Cat. No.: B11509850
M. Wt: 413.5 g/mol
InChI Key: PMZCRKCSQZWJNE-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide is a complex organic compound that features an adamantane moiety, a morpholine ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The morpholine ring is introduced via nucleophilic substitution reactions, and the nitrobenzamide group is incorporated through nitration and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The process would also need to address the handling of potentially hazardous reagents and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions include the corresponding amine derivatives and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the morpholine ring and nitrobenzamide group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

Uniqueness

N-[2-(Adamantan-1-YL)ethyl]-2-(morpholin-4-YL)-5-nitrobenzamide is unique due to the combination of its adamantane, morpholine, and nitrobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C23H31N3O4/c27-22(24-4-3-23-13-16-9-17(14-23)11-18(10-16)15-23)20-12-19(26(28)29)1-2-21(20)25-5-7-30-8-6-25/h1-2,12,16-18H,3-11,13-15H2,(H,24,27)

InChI Key

PMZCRKCSQZWJNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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